molecular formula C16H10N2O B13975063 Benzonitrile, 4-(8-quinolinyloxy)- CAS No. 860004-36-0

Benzonitrile, 4-(8-quinolinyloxy)-

Cat. No.: B13975063
CAS No.: 860004-36-0
M. Wt: 246.26 g/mol
InChI Key: PWYDICHYVPRVNR-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(8-quinolinyloxy)-: is an organic compound that features a benzonitrile group attached to a quinoline moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(8-quinolinyloxy)- typically involves the reaction of 4-hydroxyquinoline with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: While specific industrial production methods for benzonitrile, 4-(8-quinolinyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(8-quinolinyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(8-quinolinyloxy)benzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-(8-quinolinyloxy)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzonitrile, 4-(8-quinolinyloxy)- is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.

Medicine: Its structural features make it a candidate for designing molecules with antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, benzonitrile, 4-(8-quinolinyloxy)- can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(8-quinolinyloxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 4-(8-quinolinyloxy)- is unique due to its combination of a benzonitrile group and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

860004-36-0

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-quinolin-8-yloxybenzonitrile

InChI

InChI=1S/C16H10N2O/c17-11-12-6-8-14(9-7-12)19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H

InChI Key

PWYDICHYVPRVNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)C#N)N=CC=C2

Origin of Product

United States

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